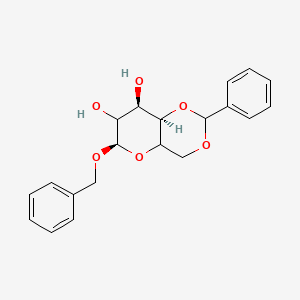

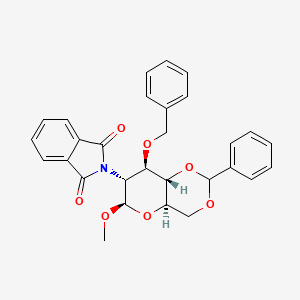

Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside (BBG) is an aromatic glycoside, which is a type of carbohydrate. BBG has a wide range of applications in scientific research and has been used to study the biochemical and physiological effects of a variety of compounds. BBG is a useful tool for studying the structure and function of biological molecules, as it can be used to synthesize a range of compounds and to study their interactions with other molecules.

Aplicaciones Científicas De Investigación

Synthesis of Glycosides

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of glycosides .

Summary of the Application

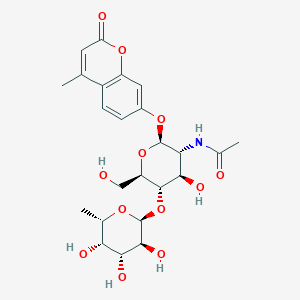

“Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside” is used as a building block in the synthesis of glycosides . Glycosides are key donor intermediates for activation in glycosylation reactions and are known for their great stability .

Methods of Application or Experimental Procedures

The preparation of p-Tolyl 1-thio-4,6-O-benzylidene-2,3-di-O-benzyl-beta-D-pyranoses of glucose, galactose, and mannose are described . The procedure involves the exploitation of simple reactions and crystallization techniques, having a chromatographic purification for the last step only .

Results or Outcomes

The presence of a benzylidene moiety confers to the molecule a double advantage: it can influence the stereochemistry of the glycosylation reaction and can be selectively opened to generate different species having a free secondary hydroxyl group .

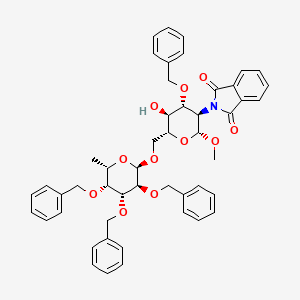

Influence of Protecting Groups on the Reactivity and Selectivity of Glycosylation

Specific Scientific Field

This application is also part of Organic Chemistry , focusing on the reactivity and selectivity of glycosylation .

Summary of the Application

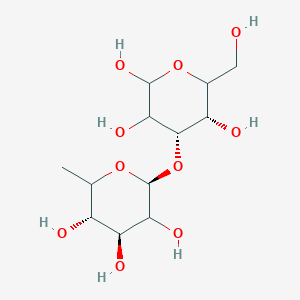

The 4,6-O-Benzylidene acetal method is used for the preparation of beta-mannopyranosides . The protecting groups on the glycosyl donors have a significant influence on the stereoselectivity of the glycosylation .

Methods of Application or Experimental Procedures

In ether solution with a 4,6-O-Benzylidene protected donor carrying a benzyl ether at O3 and a silyl ether at O2, premixing the donor and acceptor prior to addition of the triflic anhydride activating agent gave predominantly the alpha-mannopyranoside .

Results or Outcomes

The results showed that the stereoselectivity of the glycosylation could be controlled by the sequence of addition of the reactants . This finding has significant implications for the synthesis of complex carbohydrates .

Preparation of Thioglycosides

Specific Scientific Field

This application is in the field of Organic Chemistry , specifically in the preparation of thioglycosides .

Summary of the Application

“Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside” is used in the preparation of p-Tolyl 1-thio-4,6-O-benzylidene-2,3-di-O-benzyl-beta-D-pyranoses of glucose, galactose, and mannose . Thioglycosides are key donor intermediates for their activation in glycosylation reactions and are known for their great stability .

Methods of Application or Experimental Procedures

The procedure involves the exploitation of simple reactions and crystallization techniques, having a chromatographic purification for the last step only .

Results or Outcomes

Influence of Protecting Groups on the Reactivity and Selectivity of Glycosylation

Specific Scientific Field

This application is part of Organic Chemistry , focusing on the reactivity and selectivity of glycosylation .

Summary of the Application

In ether solution with a 4,6-O-Benzylidene protected donor carrying a benzyl ether at O3 and a silyl ether at O2, the sequence of addition of the reactants can control the stereoselectivity of the glycosylation .

Methods of Application or Experimental Procedures

Premixing the donor and acceptor prior to addition of the triflic anhydride activating agent gave predominantly the alpha-mannopyranoside, whereas addition of the acceptor to the preformed mixture of the donor and the triflic anhydride resulted in the opposite stereoselectivity .

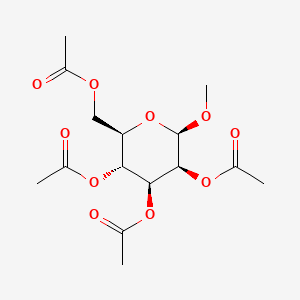

Propiedades

IUPAC Name |

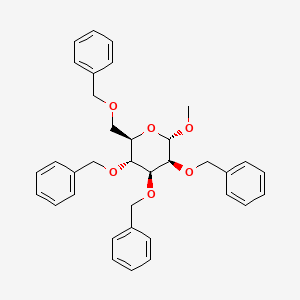

(6R,8R,8aR)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15?,16-,17?,18+,19?,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJLVYJUXVHIJN-MQFIESTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2[C@@H]([C@@H](C([C@@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676259 |

Source

|

| Record name | Benzyl 4,6-O-benzylidene-alpha-L-erythro-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside | |

CAS RN |

56341-65-2 |

Source

|

| Record name | Benzyl 4,6-O-benzylidene-alpha-L-erythro-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)

![1,2-DI[cis-9-Octadecenoyl]-SN-glycero-3-phosphate sodium salt](/img/structure/B1139955.png)